molecular formula C14H15F4NO3 B3034600 trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1951441-27-2

trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B3034600
CAS RN: 1951441-27-2
M. Wt: 321.27
InChI Key: QQNQSSRECRSPPM-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate" is a structurally complex molecule that is likely to be of interest in the field of medicinal chemistry due to the presence of a piperidine ring, a common motif in drug design, and multiple fluorine atoms which can significantly alter the physical and chemical properties of a molecule .

Synthesis Analysis

The synthesis of related piperidine compounds often involves the use of benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride to activate thioglycosides, which can then form glycosidic linkages . Additionally, substituted benzyl piperidines can be synthesized through various routes, including the functionalization of ethyl 1-benzyl-piperidine-4-carboxylate followed by microbial reduction to introduce stereochemistry . The synthesis of the specific compound would likely involve similar strategies, with careful attention to the introduction of the fluorine atoms and the control of stereochemistry at the relevant positions.

Molecular Structure Analysis

The molecular structure of the compound would be characterized by the presence of a piperidine ring, a benzyl group, and multiple fluorine atoms, including a trifluoromethyl group. These fluorine atoms can influence the molecule's conformation and electronic distribution, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, the benzylic position is often a site for further functionalization, as seen in the benzylic bromination of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane . The presence of a hydroxy group in the compound suggests potential for esterification or etherification reactions, while the fluorine atoms could be involved in nucleophilic aromatic substitution reactions if positioned appropriately on an aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of "trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate" would be influenced by its fluorinated groups. Fluorine atoms can increase the lipophilicity and metabolic stability of the molecule, making it more resistant to biotransformation. The piperidine ring contributes to the basicity of the compound, and the presence of a hydroxy group could affect its solubility in polar solvents . The stereochemistry of the molecule would also play a crucial role in its biological activity and interactions with enzymes or receptors.

Scientific Research Applications

Microbial Reduction and Stereochemistry

The microbial reduction of related compounds like ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate has been studied. This process often results in products with high diastereo- and enantioselectivities. For instance, Candida parapsilosis and Pichia methanolica have been used to produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with a high degree of stereochemical purity (Guo et al., 2006).

Synthesis and Labeling for Neuroleptic Agents

Compounds similar to trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate have been synthesized for use in metabolic studies of neuroleptic agents. For example, certain neuroleptic butyrophenones have been synthesized and labeled with carbon-14 for these purposes (Nakatsuka et al., 1981).

Stereo- and Regiochemical Outcomes in Reactions

The rearrangement reactions involving similar structures have been studied to understand the stereo- and regiochemical outcomes. For example, the treatment of certain piperidine-1-carboxylic acid benzyl esters with diethylaminosulfur trifluoride leads to specific stereochemical configurations (Hallett et al., 2000).

Mimicking Ergot Alkaloids and Synthetic Piperidine Drugs

The synthesis of pharmacologically interesting piperidines from compounds like ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate has been reported. These syntheses are important for mimicking ergot alkaloids and synthetic piperidine drugs (Branden et al., 1992).

Antibacterial Activity of Related Compounds

Research has also explored the antibacterial activities of certain quinolones derived from piperidines. These studies are crucial in understanding the potential medical applications of these compounds (Sheu et al., 1998).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H320, H335 . These indicate that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause eye irritation (H320), and may cause respiratory irritation (H335) . The precautionary statements include P264, P270, P301+P312, P330 , which provide guidance on how to handle the compound safely.

Future Directions

As this compound is not intended for human or veterinary use, its future directions are likely to be in the field of research. For more detailed information on its potential applications and future directions, it would be best to refer to peer-reviewed papers and technical documents related to this compound .

properties

IUPAC Name

benzyl (3S,4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F4NO3/c15-11-8-19(7-6-13(11,21)14(16,17)18)12(20)22-9-10-4-2-1-3-5-10/h1-5,11,21H,6-9H2/t11-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNQSSRECRSPPM-AAEUAGOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@@]1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Reactant of Route 2
trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Reactant of Route 5
trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Reactant of Route 6
trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.